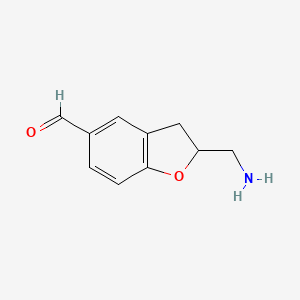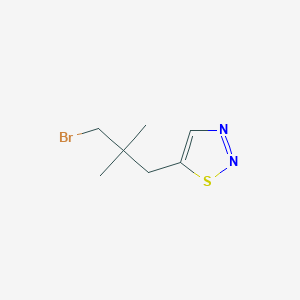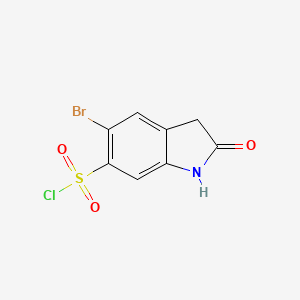
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C₉H₁₆F₂N₂
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, the reaction of a pyridine derivative with a difluoromethylating reagent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce amine derivatives .
Scientific Research Applications
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine: Characterized by the presence of two fluorine atoms and a tetrahydropyridine ring.
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and the tetrahydropyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16F2N2 |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
2,2-difluoro-3-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c1-8-3-2-4-13(5-8)7-9(10,11)6-12/h3H,2,4-7,12H2,1H3 |
InChI Key |
NRKLEAHPHZTWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCN(C1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)




![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)

![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)



![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
